Pentazine Parent Compound Decomposition Activation Energy vs. Hexazine
Pentazine (CHN₅) is predicted to decompose into HCN and N₂ with an activation energy barrier of approximately 20 kJ/mol [1]. In contrast, hexazine (N₆) exhibits a significantly higher estimated activation energy for decomposition, ranging from 80 to 100 kJ/mol based on computational studies [2]. This quantitative difference indicates that pentazine is kinetically far less stable than hexazine, despite both being hypothetical species.
| Evidence Dimension | Activation energy for decomposition |
|---|---|
| Target Compound Data | ~20 kJ/mol |
| Comparator Or Baseline | Hexazine (N₆) : 80-100 kJ/mol |
| Quantified Difference | Hexazine activation energy is 4-5× higher |
| Conditions | Computational predictions (DFT and ab initio methods) |
Why This Matters
This data directly informs the feasibility of isolation and handling, establishing that pentazine requires far more stringent matrix isolation techniques than hexazine, thereby guiding experimental design and procurement of specialized low-temperature equipment.
- [1] Fabian, J.; Lewars, E. Azabenzenes (azines) — The nitrogen derivatives of benzene with one to six N atoms: Stability, homodesmotic stabilization energy, electron distribution, and magnetic ring current; a computational study. Can. J. Chem. 2004, 82, 50-69. View Source
- [2] Properties of Hexazine. WebQC.org. Accessed 2026. View Source
